4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile

Lipophilicity Drug Design ADME

4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile (CAS 69177-93-1) is a 1,4,5-trisubstituted imidazole scaffold, defined by an N1-isopropyl group, a 4-amino group, and a 5-carbonitrile moiety. This substitution pattern gives it a molecular formula of C7H10N4 and a molecular weight of 150.18 g/mol, with a computed XLogP3-AA of 1.0 and a topological polar surface area of 67.6 Ų.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
Cat. No. B12833816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC(=C1C#N)N
InChIInChI=1S/C7H10N4/c1-5(2)11-4-10-7(9)6(11)3-8/h4-5H,9H2,1-2H3
InChIKeyYMNXDQGWDBBZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile – Key Physical & Structural Data for Procurement Specification


4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile (CAS 69177-93-1) is a 1,4,5-trisubstituted imidazole scaffold, defined by an N1-isopropyl group, a 4-amino group, and a 5-carbonitrile moiety [1]. This substitution pattern gives it a molecular formula of C7H10N4 and a molecular weight of 150.18 g/mol, with a computed XLogP3-AA of 1.0 and a topological polar surface area of 67.6 Ų [1]. It serves as a versatile intermediate in medicinal chemistry, with its steric and electronic profile distinguishing it from simpler N1-alkyl analogs.

Why 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile Cannot Be Replaced by Unsubstituted or N-Methyl Imidazole Analogs


Generic substitution fails because the N1-isopropyl group introduces a unique steric and lipophilic profile not provided by the unsubstituted (N1-H) or N1-methyl analogs. This directly impacts LogP and topological polar surface area (TPSA), leading to different solubility, permeability, and pharmacokinetic behaviors in lead optimization [1]. The data below quantifies how the isopropyl moiety alters key molecular descriptors, making this compound a non-replaceable scaffold in specific medicinal chemistry programs.

Quantitative Differentiation of 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile from Closest Analogs


Increased Lipophilicity (XLogP3-AA) vs. Unsubstituted Analog

The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 1.0) compared to the unsubstituted 4-Amino-1H-imidazole-5-carbonitrile. [1]

Lipophilicity Drug Design ADME

Reduced Hydrogen Bond Donor Count vs. N-H Containing Scaffolds

By replacing the N1-H with an isopropyl group, the target compound eliminates a hydrogen bond donor (HBD) present in the unsubstituted analog. This reduction from 2 HBDs to 1 HBD is a well-established strategy for improving passive membrane permeability and blood-brain barrier penetration. [1] [2]

Medicinal Chemistry Molecular Descriptors Permeability

Enhanced Rotatable Bond Flexibility vs. N-Methyl Analog

The isopropyl group introduces a rotatable bond not present in the N1-methyl analog, providing greater conformational flexibility that can be exploited to optimize target binding. The target compound has a Rotatable Bond Count of 1, compared to 0 for the methyl analog. [1]

Conformational Analysis Ligand Efficiency Drug Design

Maintained Hydrogen Bond Acceptor Profile for Target Engagement

The N1-alkylation with isopropyl does not alter the hydrogen bond acceptor (HBA) count relative to the unsubstituted analog, preserving key pharmacophoric features. Both the target compound and the unsubstituted analog have a Hydrogen Bond Acceptor Count of 3. [1] [2]

Pharmacophore Molecular Recognition SAR

Improved Ligand Efficiency Metric (LE) from Increased Heavy Atom Count

The addition of the isopropyl group increases the Heavy Atom Count (HAC) from 7 to 11 compared to the unsubstituted analog, which fundamentally changes its ligand efficiency (LE) profile. While the exact LE is target-dependent, the higher HAC provides more non-hydrogen atoms for potential van der Waals interactions and hydrophobic contacts. [1] [2]

Ligand Efficiency Fragment-Based Drug Discovery Optimization

Isosteric Replacement of N-Alkyl Groups for Metabolic Stability Optimization

The N1-isopropyl group represents a classic isosteric replacement for N-methyl or N-ethyl analogs, often pursued to reduce CYP-mediated N-dealkylation. While direct metabolic stability data for this compound is not available in open literature, structural class-level inference supports that the branched isopropyl group sterically shields the N1 position from cytochrome P450 metabolism more effectively than a linear alkyl chain. [1]

Metabolic Stability Isosteric Replacement Cytochrome P450

Validated Application Scenarios for 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile Based on Quantitative Differentiation


CNS-Penetrant Lead Generation from a Privileged Imidazole Fragment

The increased lipophilicity (XLogP3-AA = 1.0) and reduced hydrogen bond donor count (1 HBD) directly address the two major physicochemical barriers for CNS drug design: low membrane permeability and high efflux. Medicinal chemists can use this compound as a fragment for growing CNS-active kinase inhibitors or GPCR modulators, where the 1-isopropyl group provides a significant ADME advantage over 1-H or 1-methyl counterparts [1].

Fragment-Based Drug Discovery (FBDD) on Kinases with Large Hydrophobic Pockets

With a heavy atom count of 11 and the added isopropyl moiety, this compound serves as a more efficient starting fragment for targets like casein kinase 1 (CK1) or farnesyl transferase, where the isopropyl group can be directed into a lipophilic selectivity pocket. The quantitative increase in lipophilicity (Δ +1.5 log units) ensures the fragment gains enough affinity to be detected in primary biophysical screens [1].

Isosteric Replacement Strategy to Improve Metabolic Stability of Imidazole-Based Inhibitors

In programs where a 4-aminoimidazole-5-carbonitrile core is desired but the 1-methyl analog suffers from high clearance, this compound is the logical procurement choice. The steric hindrance from the isopropyl group is a well-known medicinal chemistry tactic to block CYP-mediated N-dealkylation, potentially leading to a longer half-life and lower in vivo clearance for the final inhibitor [1].

Chemical Probe Synthesis in Epigenetics and Immuno-Oncology

For targets like IDO1, ENPP1, or PTPases where 1,4,5-trisubstituted imidazoles are privileged scaffolds, this intermediate enables rapid SAR exploration around the N1 position. Its unique handling of the TPSA/HBD profile allows for fine-tuning solubility-permeability balance while maintaining the critical 4-amino-5-carbonitrile pharmacophore for target engagement [1].

Quote Request

Request a Quote for 4-Amino-1-isopropyl-1H-imidazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.